

An In-depth Technical Guide to the Spectroscopic Data of 4-Isopropylphenylacetaldehyde

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Compound of Interest

Compound Name: *4-Isopropylphenylacetaldehyde*

Cat. No.: *B1208413*

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This technical guide provides a detailed overview of the expected spectroscopic data for **4-Isopropylphenylacetaldehyde** (CAS No. 4395-92-0), a significant compound in the fragrance and pharmaceutical industries. Due to the limited availability of published experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols and a workflow diagram for spectroscopic analysis.

Molecular Structure and Properties

- IUPAC Name: 2-(4-isopropylphenyl)acetaldehyde
- Synonyms: p-Isopropylphenylacetaldehyde, Cuminaldehyde acetaldehyde
- CAS Number: 4395-92-0[1][2][3]
- Molecular Formula: C₁₁H₁₄O[1][4]
- Molecular Weight: 162.23 g/mol [1][4]

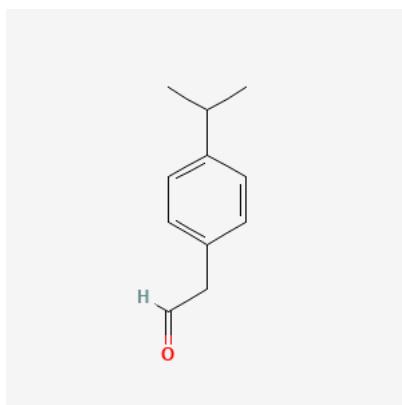


Figure 1. Chemical structure of **4-Isopropylphenylacetaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

The proton NMR spectrum of **4-Isopropylphenylacetaldehyde** is expected to show distinct signals corresponding to the aldehydic, aromatic, benzylic, and isopropyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.7	Triplet (t)	1H	Aldehyde (-CHO)
~7.2	Doublet (d)	2H	Aromatic (ortho to - CH_2CHO)
~7.1	Doublet (d)	2H	Aromatic (ortho to - iPr)
~3.6	Doublet (d)	2H	Benzylic (- CH_2CHO)
~2.9	Septet	1H	Isopropyl (- $\text{CH}(\text{CH}_3)_2$)
~1.2	Doublet (d)	6H	Isopropyl (- $\text{CH}(\text{CH}_3)_2$)

Note: Predicted chemical shifts and multiplicities are based on established values for similar structural motifs.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The aldehydic carbonyl carbon is expected to be the most downfield signal.

Chemical Shift (δ , ppm)	Assignment
~200	Aldehyde Carbonyl (C=O)
~148	Quaternary Aromatic (ipso to -iPr)
~131	Quaternary Aromatic (ipso to - CH_2CHO)
~129	Aromatic CH (ortho to - CH_2CHO)
~127	Aromatic CH (ortho to -iPr)
~50	Benzylidene Carbon (- CH_2CHO)
~34	Isopropyl Methine (- $\text{CH}(\text{CH}_3)_2$)
~24	Isopropyl Methyl (- $\text{CH}(\text{CH}_3)_2$)

Note: Predicted chemical shifts are based on typical values for substituted benzene derivatives and aldehydes.^[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for **4-Isopropylphenylacetaldehyde** are expected to be from the aldehyde and aromatic functionalities.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H stretch (Aliphatic - isopropyl and benzylic)
~2820 and ~2720	Medium	C-H stretch (Aldehyde C-H, Fermi resonance)
~1725	Strong	C=O stretch (Aldehyde carbonyl)
~1605, ~1515, ~1465	Medium	C=C stretch (Aromatic ring)
~830	Strong	C-H bend (p-disubstituted benzene)

Note: Predicted absorption frequencies are based on characteristic values for aromatic aldehydes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z Ratio	Proposed Fragment
162	[M] ⁺ : Molecular ion
147	[M - CH ₃] ⁺ : Loss of a methyl group from the isopropyl moiety.
119	[M - C ₃ H ₇] ⁺ or [M - CHO - CH ₂] ⁺ : Loss of the isopropyl group or a larger fragment.
91	[C ₇ H ₇] ⁺ : Tropylium ion, a common fragment for compounds with a benzylic group.

Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and common fragmentation pathways for aromatic aldehydes.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound like **4-Isopropylphenylacetraldehyde**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument: A 400 or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the range of approximately -1 to 12 ppm.
- ^{13}C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C . The spectral width should be set to approximately 0 to 220 ppm.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like TMS (0 ppm).

IR Spectroscopy

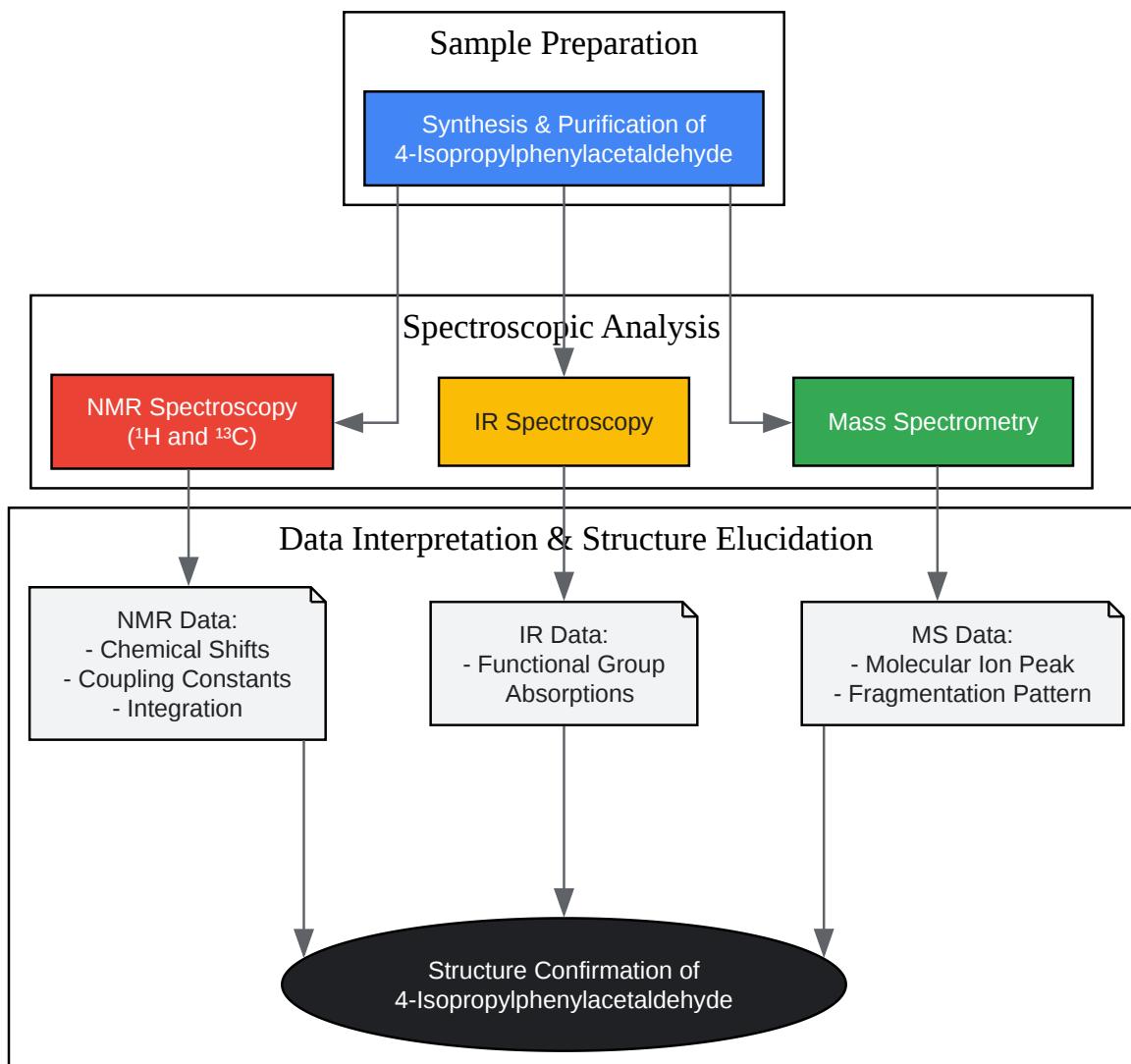
- Sample Preparation: As the compound can be a liquid or a low-melting solid, it can be analyzed as a thin film between two NaCl or KBr plates.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm^{-1} .
- Data Processing: A background spectrum of the clean plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation and purification prior to analysis.
- Ionization: Utilize Electron Impact (EI) ionization for GC-MS, which provides characteristic fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is common.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **4-Isopropylphenylacetaldehyde**.



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Caption: Workflow for the spectroscopic analysis of **4-Isopropylphenylacetaldehyde**.

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